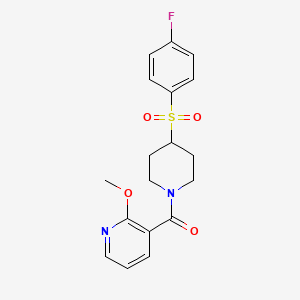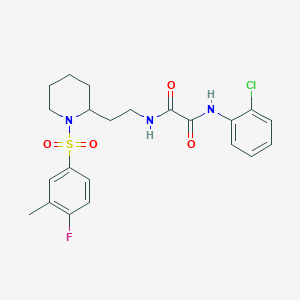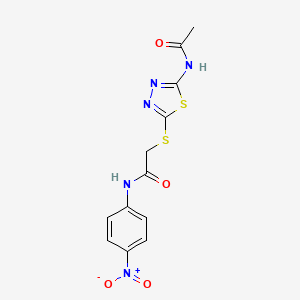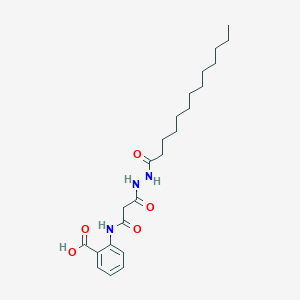
N-(4-fluorophenyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazol-5-amine, also known as FPhOx, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FPhOx is a member of the oxazole family, which has been extensively studied for their biological activities.
Applications De Recherche Scientifique
Chromosomal Differentiation and Protein Distribution
Fluram, a fluorogenic reagent closely related to the compound , has been utilized in studying mammalian chromosomes. It effectively differentiates chromosome regions in mouse and human genomes by revealing intense fluorescence in mouse centromeric heterochromatin and a G-like banding pattern in both species. This differential reactivity underscores a heterogeneous distribution of chromosomal proteins, indicating the compound's utility in genetic research and cytogenetics (Cuéllar et al., 1991).
Fluorescent Chemosensors
A phenoxazine-based fluorescent chemosensor, incorporating a furan-2-carboxamide group similar to the core structure of the compound , has been developed for the discriminative detection of Cd2+ and CN− ions. Its high sensitivity and selectivity make it a valuable tool for environmental monitoring and biological applications, including live cell and zebrafish larvae imaging (Ravichandiran et al., 2020).
Organic Synthesis and Enantioselective Reactions
In the field of organic chemistry, novel methodologies for the enantioselective synthesis of furan-2-yl amines and amino acids have been reported, highlighting the compound's relevance in synthesizing chiral molecules. The oxazaborolidine-catalyzed enantioselective reduction of O-benzyl furan-2-yl ketone oximes to chiral amines is a key step, demonstrating the compound's potential in asymmetric synthesis and drug development (Demir et al., 2003).
Fluorometric Assays in Biochemistry
The compound's structural analogs have been applied in fluorometric assays to discriminate the states of amino groups in proteins such as insulin, lysozyme, and asparaginase. This application is crucial for understanding protein structure and function, as well as for developing biochemical assays and research tools (Tamaura et al., 1975).
Material Science and Polymer Chemistry
In material science, aromatic poly(arylene ether sulfone)s containing 1,3,5-s-triazine groups, synthesized from bisphenols similar to the core structure of the compound , exhibit remarkable thermal and mechanical properties. Such materials are of interest for their potential applications in high-performance polymers and proton exchange membranes, contributing to advancements in fuel cell technology and materials engineering (Tigelaar et al., 2009).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O4S/c20-13-8-10-14(11-9-13)21-18-19(22-17(26-18)16-7-4-12-25-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYRKMNUBAOHHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[cyano(2-fluorophenyl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2854271.png)


![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1-propylpyrazole-4-carboxylic acid](/img/structure/B2854277.png)
![2-{[3-chloro-4-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2854278.png)
![Methyl 3-{[(2-chloroethoxy)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B2854279.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(1,3-benzothiazol-6-yl)acetamide;hydrochloride](/img/structure/B2854280.png)
![5-[3-(4-Methyl-1,3-thiazol-2-yl)morpholin-4-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2854282.png)



![N-[(2-methoxyphenyl)methyl]-4-propanoyl-1H-pyrrole-2-carboxamide](/img/structure/B2854290.png)

![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(phenylcarbonyl)phenyl]prop-2-enamide](/img/structure/B2854292.png)